4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione
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Overview
Description
4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a heterocyclic compound that features a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2-one with propargylic alcohols in the presence of an acid catalyst . The reaction proceeds through a Friedel–Crafts-type allenylation followed by a cyclization sequence to form the desired pyrano[3,2-c]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system and exhibit a range of biological activities, including anticancer and antibacterial properties.
Thieno[2,3-b]pyridines: These derivatives also feature a fused heterocyclic system and are known for their broad spectrum of biological activity.
Uniqueness
4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is unique due to its specific substitution pattern and the resulting electronic properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
CAS No. |
59225-86-4 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4,7-dimethyl-6H-pyrano[3,2-c]pyridine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-5-3-8(12)14-7-4-6(2)11-10(13)9(5)7/h3-4H,1-2H3,(H,11,13) |
InChI Key |
TWDXOJOBVIGEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=O)NC(=C2)C |
Origin of Product |
United States |
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